Dehydroxy Bromocelecoxib
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Overview
Description
Dehydroxy Bromocelecoxib is a chemical compound with the molecular formula C₁₇H₁₃BrF₃N₃O₂S and a molecular weight of 460.27 g/mol . It is an intermediate in the synthesis of Celecoxib, a selective cyclooxygenase-2 inhibitor with known anti-inflammatory properties . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dehydroxy Bromocelecoxib is synthesized through a series of chemical reactions involving the bromination of specific precursor molecules. The synthetic route typically involves the following steps:
Trifluoromethylation: The addition of a trifluoromethyl group to the molecule.
Sulfonamide Formation:
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in batch processes, with careful monitoring of reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Dehydroxy Bromocelecoxib undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the molecule can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Scientific Research Applications
Dehydroxy Bromocelecoxib has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of Celecoxib and other related compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of anti-inflammatory and analgesic properties.
Industry: Used in the development of new pharmaceuticals and chemical processes
Mechanism of Action
The mechanism of action of Dehydroxy Bromocelecoxib involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of Celecoxib, it shares some of the same molecular targets, including the cyclooxygenase-2 enzyme. By inhibiting this enzyme, the compound can exert anti-inflammatory effects . The exact molecular pathways involved in its action are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Celecoxib: A selective cyclooxygenase-2 inhibitor with anti-inflammatory properties.
Rofecoxib: Another selective cyclooxygenase-2 inhibitor with similar therapeutic effects.
Valdecoxib: A compound with similar structure and function to Celecoxib.
Uniqueness
Dehydroxy Bromocelecoxib is unique in its specific chemical structure, which includes a bromine atom and a trifluoromethyl group. These structural features contribute to its distinct chemical and biological properties, differentiating it from other similar compounds .
Properties
CAS No. |
170570-75-9 |
---|---|
Molecular Formula |
C₁₇H₁₃BrF₃N₃O₂S |
Molecular Weight |
460.27 |
Synonyms |
4-[5-[4-(Bromomethyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide |
Origin of Product |
United States |
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